Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Overview
Description
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is a complex organic compound featuring a thiazolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications .
Scientific Research Applications
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring system can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression, modulating these pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives
Uniqueness
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazolidine ring with a benzoate ester makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-26-17(25)13-6-4-12(5-7-13)11-14-16(24)22(19(27)29-14)9-2-3-15(23)21-18-20-8-10-28-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,23)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVPRRYFFDYKK-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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